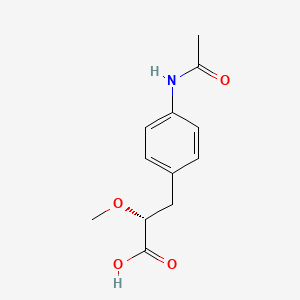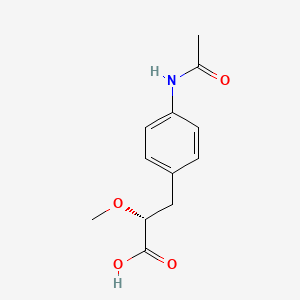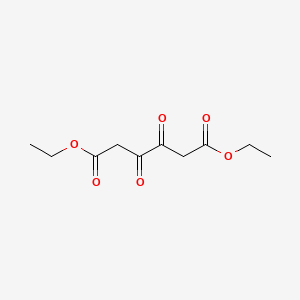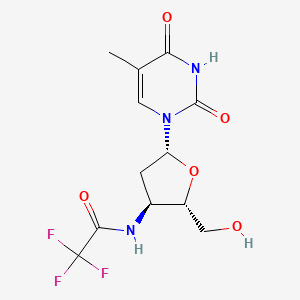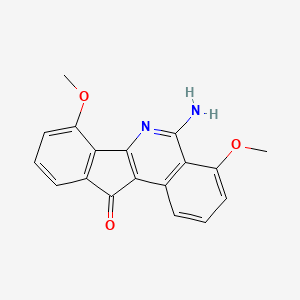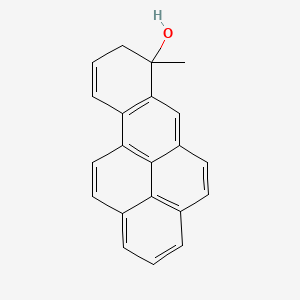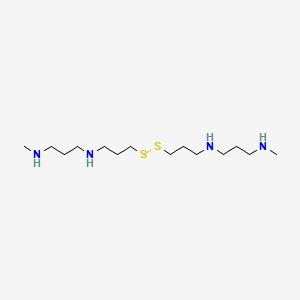
N,N''-(Dithiodi-3,1-propanediyl)bis(N'-methyl-1,3-propanediamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine): is a chemical compound characterized by the presence of disulfide bonds and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) typically involves the reaction of N-methyl-1,3-propanediamine with a disulfide-containing reagent. One common method is to react N-methyl-1,3-propanediamine with 3,3’-dithiodipropionic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The disulfide bonds in N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used as a cross-linking agent in polymer chemistry due to its ability to form stable disulfide bonds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide bonds mimic those found in proteins, making it a valuable tool for investigating disulfide bond formation and reduction in biological systems.
Industry: In the industrial sector, N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) involves the formation and cleavage of disulfide bonds. In biological systems, the compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool for studying redox biology.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks disulfide bonds.
N,N’-Diethyl-1,3-propanediamine: Similar structure with ethyl groups instead of methyl groups.
N-Methyl-1,3-propanediamine: Lacks the disulfide linkage.
Uniqueness: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is unique due to the presence of disulfide bonds, which impart distinct chemical reactivity and biological activity. The disulfide bonds make it particularly useful in applications requiring reversible covalent bonding, such as in redox biology and polymer cross-linking.
Eigenschaften
CAS-Nummer |
177412-60-1 |
|---|---|
Molekularformel |
C14H34N4S2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
N-methyl-N'-[3-[3-[3-(methylamino)propylamino]propyldisulfanyl]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H34N4S2/c1-15-7-3-9-17-11-5-13-19-20-14-6-12-18-10-4-8-16-2/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
RTDQKTUZSKXNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCNCCCSSCCCNCCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



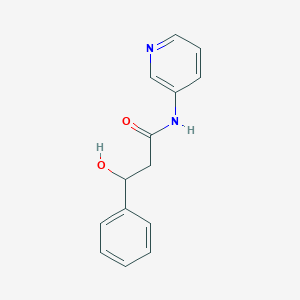
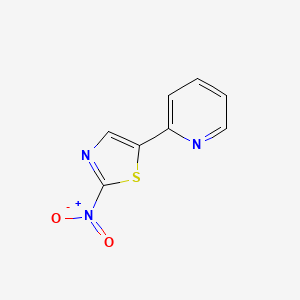
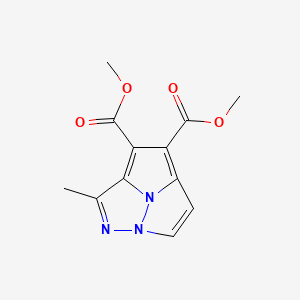
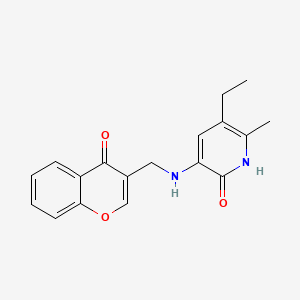
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


